1-(6-(furan-2-yl)pyridazin-3-yl)-N-isobutylpiperidine-3-carboxamide
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Overview
Description
1-(6-(furan-2-yl)pyridazin-3-yl)-N-isobutylpiperidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(furan-2-yl)pyridazin-3-yl)-N-isobutylpiperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the furan and pyridazine intermediates. One common method involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with diphosphorus pentasulfide in anhydrous toluene to form the corresponding carbothioamide. This intermediate is then oxidized with potassium ferricyanide in an alkaline medium to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(6-(furan-2-yl)pyridazin-3-yl)-N-isobutylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include various substituted furan and pyridazine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-(6-(furan-2-yl)pyridazin-3-yl)-N-isobutylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Similar structure with a pyrazine ring instead of a furan ring.
2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: Contains a thiazole ring fused with a pyridine ring.
1-(6-(furan-2-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide: Similar structure with an additional furan ring.
Uniqueness
1-(6-(furan-2-yl)pyridazin-3-yl)-N-isobutylpiperidine-3-carboxamide is unique due to its specific combination of furan, pyridazine, and piperidine rings, which confer distinct chemical and biological properties
Properties
CAS No. |
1203249-90-4 |
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Molecular Formula |
C18H24N4O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-[6-(furan-2-yl)pyridazin-3-yl]-N-(2-methylpropyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C18H24N4O2/c1-13(2)11-19-18(23)14-5-3-9-22(12-14)17-8-7-15(20-21-17)16-6-4-10-24-16/h4,6-8,10,13-14H,3,5,9,11-12H2,1-2H3,(H,19,23) |
InChI Key |
MEVXFTBBWBDBHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1CCCN(C1)C2=NN=C(C=C2)C3=CC=CO3 |
Origin of Product |
United States |
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